Fmoc-beta-hoala(3-benzothienyl)-oh
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Overview
Description
(3S)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is a complex organic compound that features a benzothiophene ring and a fluorenylmethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene and fluorenylmethoxycarbonyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, protecting groups, and coupling agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3S)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (3S)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
Uniqueness
(3S)-4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene ring and a fluorenylmethoxycarbonyl group sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C27H23NO4S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
4-(1-benzothiophen-3-yl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C27H23NO4S/c29-26(30)14-18(13-17-16-33-25-12-6-5-7-19(17)25)28-27(31)32-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,18,24H,13-15H2,(H,28,31)(H,29,30) |
InChI Key |
AOUNLYYDVNQRKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)CC(=O)O |
Origin of Product |
United States |
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